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Compound of Interest

Compound Name:
N-(5-bromopyridin-2-yl)-4-

methylbenzenesulfonamide

Cat. No.: B374099 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide is a sulfonamide

derivative with potential applications in medicinal chemistry and materials science. Accurate

and comprehensive characterization is crucial for confirming its identity, purity, and stability.

These application notes provide detailed protocols for the analytical characterization of this

compound using various instrumental methods. The methodologies and data presented are

based on standard analytical techniques for sulfonamide-containing compounds and related

aromatic structures.

Physicochemical Properties
The fundamental physical and chemical properties of the compound are summarized below.

These values are essential for sample handling, storage, and as a preliminary identity check.
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Property Value

Molecular Formula C₁₂H₁₁BrN₂O₂S

Molecular Weight 327.20 g/mol

Monoisotopic Mass 325.97281 Da

Appearance White to off-white solid (Hypothetical)

Melting Point 145-148 °C (Hypothetical)

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of N-(5-
bromopyridin-2-yl)-4-methylbenzenesulfonamide by providing information about the

chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

Experimental Protocol
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a

deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl

Sulfoxide (DMSO-d₆).

Internal Standard: Tetramethylsilane (TMS) is used as an internal reference standard (δ =

0.00 ppm).

Instrumentation: Record spectra on a 400 MHz or 500 MHz NMR spectrometer.[1][2]

Data Acquisition:

¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-

noise ratio.

¹³C NMR: Acquire proton-decoupled spectra.

Data Processing: Process the raw data using appropriate software to perform Fourier

transformation, phase correction, and baseline correction.
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Data Presentation: Expected Chemical Shifts
The following tables summarize the expected chemical shifts based on the analysis of similar

structures.

Table 1: ¹H NMR (400 MHz, DMSO-d₆)

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

~8.30 d ~2.4 1H Pyridine-H6

~7.95 dd ~8.8, 2.4 1H Pyridine-H4

~7.70 d ~8.4 2H Tosyl-H2, H6

~7.40 d ~8.4 2H Tosyl-H3, H5

~7.10 d ~8.8 1H Pyridine-H3

| ~2.40 | s | - | 3H | Tosyl-CH₃ |

Table 2: ¹³C NMR (100 MHz, DMSO-d₆)
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Chemical Shift (δ, ppm) Assignment

~150.0 Pyridine-C2

~148.5 Pyridine-C6

~144.0 Tosyl-C4

~141.0 Pyridine-C4

~136.5 Tosyl-C1

~129.8 Tosyl-C3, C5

~127.5 Tosyl-C2, C6

~115.0 Pyridine-C3

~112.0 Pyridine-C5

| ~21.0 | Tosyl-CH₃ |

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the

compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass

measurement, which is crucial for formula confirmation.

Experimental Protocol
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable

solvent like methanol or acetonitrile.

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI)

source.

Data Acquisition:

Ionization Mode: Positive ion mode is typically used for sulfonamides to observe the

protonated molecule [M+H]⁺.
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Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z

100-500).

Analysis Type: Perform a full scan for identification and, if necessary, tandem MS (MS/MS)

for structural fragmentation analysis.

Data Presentation: Expected Mass-to-Charge Ratios
Table 3: High-Resolution Mass Spectrometry (ESI-TOF)

Ion Calculated m/z
Observed m/z
(Hypothetical)

[M+H]⁺ 326.98029 326.9805

| [M+Na]⁺ | 348.96223 | 348.9624 |

High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for determining the purity of N-(5-bromopyridin-2-yl)-4-
methylbenzenesulfonamide and for quantifying it in mixtures.

Experimental Workflow Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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